2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a methoxymethyl group and a carbonitrile group. This compound is part of the bicyclo[2.2.1]heptane family, known for their rigid and stable structures, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile typically involves the reaction of a suitable bicyclic precursor with methoxymethyl and carbonitrile groups under controlled conditions. One common method includes the organocatalytic asymmetric Michael addition of substituted triketopiperazines to enones, which affords products in high yield and enantiomeric ratio . Further modifications can deliver products possessing natural product scaffolds, including the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The methoxymethyl and carbonitrile groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological pathways. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Similar structure but lacks the methoxymethyl group.
2-Methoxybicyclo[2.2.1]heptane: Similar structure but lacks the carbonitrile group.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure.
Uniqueness
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both methoxymethyl and carbonitrile groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound with notable biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula: C7H9NO
- Molecular Weight: 135.15 g/mol
- CAS Number: 12282088
- IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure through a Diels-Alder reaction or related cyclization methods. The methoxymethyl group can be introduced via etherification reactions, followed by nitrile formation through appropriate carbon chain elongation techniques.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that bicyclic compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Anti-cancer Activity
Recent patents and studies suggest that derivatives of this compound may possess anti-cancer properties. For example, oxabicycloheptanes have been investigated for their ability to inhibit tumor growth in preclinical models, particularly in glioma and other cancer types . The mechanism often involves interference with cellular signaling pathways critical for tumor proliferation.
Neurological Effects
Some research has focused on the neuroprotective effects of bicyclic compounds, including potential applications in treating neurodegenerative diseases. These compounds may modulate neurotransmitter systems or exhibit antioxidant properties that protect neuronal cells from damage .
Case Studies
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO2/c1-11-6-9(5-10)4-7-2-3-8(9)12-7/h7-8H,2-4,6H2,1H3 |
InChI Key |
XOLPKJMHAMHDFN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2CCC1O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.